molecular formula C18H27BN2O3 B7958230 (4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

(4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B7958230
M. Wt: 330.2 g/mol
InChI Key: GEMJFYHAXRZHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring, a boronic ester group, and a phenylcarbonyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and hydroxyl groups in biological molecules, making it a valuable tool in enzyme inhibition and protein labeling studies . The piperazine ring enhances its solubility and bioavailability, facilitating its use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but contains a pyrazole ring instead of a piperazine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a piperazine ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a piperazine ring.

Uniqueness

(4-Methylpiperazin-1-yl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to its combination of a boronic ester group, a phenylcarbonyl moiety, and a piperazine ring. This combination provides it with distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-9-7-6-8-14(15)16(22)21-12-10-20(5)11-13-21/h6-9H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMJFYHAXRZHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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